molecular formula C15H22N2O2 B3852214 ethyl 4-(4-methylbenzyl)-1-piperazinecarboxylate

ethyl 4-(4-methylbenzyl)-1-piperazinecarboxylate

Cat. No. B3852214
M. Wt: 262.35 g/mol
InChI Key: UVUAQCJJHFPXAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-methylbenzyl)-1-piperazinecarboxylate, also known as MBZP, is a psychoactive substance that belongs to the class of piperazine derivatives. It has been found to have stimulant effects on the central nervous system and has been investigated for its potential use as a medication for various neurological disorders.

Mechanism of Action

Ethyl 4-(4-methylbenzyl)-1-piperazinecarboxylate acts as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This leads to increased activity in the prefrontal cortex, which is responsible for cognitive functions such as attention, memory, and decision making. Additionally, ethyl 4-(4-methylbenzyl)-1-piperazinecarboxylate has been found to have an affinity for serotonin receptors, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
ethyl 4-(4-methylbenzyl)-1-piperazinecarboxylate has been found to have stimulant effects on the central nervous system, which can improve cognitive function and increase alertness. It has also been found to increase heart rate and blood pressure, as well as cause vasoconstriction. Additionally, ethyl 4-(4-methylbenzyl)-1-piperazinecarboxylate has been found to have anxiolytic effects, which may be due to its affinity for serotonin receptors.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-(4-methylbenzyl)-1-piperazinecarboxylate in lab experiments is its ability to increase cognitive function and alertness, which can improve performance in cognitive tasks. Additionally, ethyl 4-(4-methylbenzyl)-1-piperazinecarboxylate has been found to have anxiolytic effects, which can be useful in studying anxiety-related behaviors. However, one limitation of using ethyl 4-(4-methylbenzyl)-1-piperazinecarboxylate in lab experiments is its potential for abuse and dependence, which may limit its use in human studies.

Future Directions

There are several future directions for research on ethyl 4-(4-methylbenzyl)-1-piperazinecarboxylate. One direction is to investigate its potential use as a medication for Parkinson's disease and other neurodegenerative disorders. Additionally, further studies are needed to determine the long-term effects of ethyl 4-(4-methylbenzyl)-1-piperazinecarboxylate use and its potential for abuse and dependence. Finally, more research is needed to understand the mechanism of action of ethyl 4-(4-methylbenzyl)-1-piperazinecarboxylate and its effects on neurotransmitter systems in the brain.

Scientific Research Applications

Ethyl 4-(4-methylbenzyl)-1-piperazinecarboxylate has been studied for its potential use as a medication for various neurological disorders, including attention deficit hyperactivity disorder (ADHD), depression, and anxiety. It has been found to have stimulant effects on the central nervous system, which can improve cognitive function and increase alertness. Additionally, ethyl 4-(4-methylbenzyl)-1-piperazinecarboxylate has been investigated for its potential use as a treatment for Parkinson's disease and other neurodegenerative disorders.

properties

IUPAC Name

ethyl 4-[(4-methylphenyl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-3-19-15(18)17-10-8-16(9-11-17)12-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUAQCJJHFPXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-p-tolylmethyl-1-piperazinecarboxylate

Synthesis routes and methods

Procedure details

Sodium borohydride (500 mg) was added to a mixture of 1.6 g of ethyl 1-piperazinecarboxylate, 1.3 g of p-tolualdehyde and 30 ml of ethanol, and the mixture was stirred overnight at room temperature. The reaction mixture was concentrated under reduced pressure, 50 ml of water was added, and the resultant mixture was extracted with ethyl acetate. The ethyl acetate extract was then extracted with diluted hydrochloric acid. The diluted hydrochloric acid extract was washed with ethyl acetate, made alkaline with sodium hydrogen carbonate and extracted with ethyl acetate. The extract was washed with water, dried over anhydrous potassium carbonate and concentrated under reduced pressure to give 0.8 g of ethyl 4-p-tolylmethyl-1-piperazinecarboxylate as an oil. This was deprived of the carboethoxy group by the method described in Reference Example 38 to give 0.36 g of 1-ptolylmethylpiperazine as an oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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